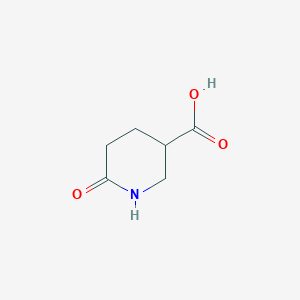

6-Oxopiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339929 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22540-50-7 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid from L-Glutamic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-6-oxopiperidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of (S)-6-Oxopiperidine-3-carboxylic Acid

(S)-6-Oxopiperidine-3-carboxylic acid is a conformationally constrained cyclic amino acid derivative. Its rigid piperidine scaffold and the presence of both a lactam and a carboxylic acid functionality make it a privileged structure in the design of novel therapeutic agents. The chirality at the C3 position is often crucial for specific interactions with biological targets, such as enzymes and receptors. Consequently, stereoselective synthesis of this compound is of paramount importance.

The piperidine ring is a common motif in a vast number of natural products and pharmaceuticals. The incorporation of the 6-oxo functionality and the carboxylic acid at the 3-position provides multiple points for diversification, allowing for the generation of libraries of compounds for drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of (S)-6-oxopiperidine-3-carboxylic acid from L-glutamic acid is a logical and efficient approach that leverages the inherent chirality of the starting material. The overall strategy can be dissected into two key transformations:

-

Part 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid. This initial step involves an intramolecular condensation to form the five-membered lactam ring of pyroglutamic acid. This is a well-established and high-yielding reaction.

-

Part 2: Ring Expansion and Reduction. This is the more challenging part of the synthesis, involving the conversion of the five-membered pyroglutamic acid ring into the six-membered 6-oxopiperidine ring. A multi-step approach is typically employed, involving protection, reduction, and cyclization strategies.

Caption: Overall synthetic workflow from L-glutamic acid.

Part 1: Synthesis of L-Pyroglutamic Acid

The conversion of L-glutamic acid to L-pyroglutamic acid is a dehydration reaction that results in the formation of a lactam. This process can occur spontaneously at elevated temperatures, particularly under acidic or basic conditions.

Mechanism of Cyclization

The cyclization of L-glutamic acid involves the nucleophilic attack of the α-amino group on the γ-carboxylic acid, leading to the elimination of a water molecule.[1] This intramolecular amide formation is thermodynamically favorable.

Experimental Protocol: Thermal Cyclization of L-Glutamic Acid

Materials:

-

L-Glutamic Acid

-

Water

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

Procedure:

-

Suspend L-glutamic acid in water in a round-bottom flask.

-

Heat the suspension to reflux (approximately 140-150 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC or the dissolution of the starting material.

-

Upon completion, allow the solution to cool to room temperature.

-

L-pyroglutamic acid will crystallize from the solution.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: >90%

Part 2: Conversion of L-Pyroglutamic Acid to (S)-6-Oxopiperidine-3-carboxylic Acid

This transformation requires a multi-step sequence, as a direct ring expansion is not feasible. The following protocol is based on a strategy involving the reduction of the carboxylic acid and lactam functionalities, followed by activation and intramolecular cyclization. A similar strategy has been successfully employed for the synthesis of related piperidine derivatives from L-glutamic acid.[2][3]

Step-by-Step Synthesis Protocol

Caption: Detailed reaction sequence for the conversion of L-Pyroglutamic Acid.

Experimental Protocols

Rationale: Both carboxylic acid groups are esterified to prevent their interference in subsequent reduction and protection steps. Thionyl chloride in methanol is an efficient method for this transformation.[3]

Procedure:

-

Suspend L-glutamic acid in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude product, which can be used directly in the next step after neutralization.

Rationale: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent steps and to enhance solubility in organic solvents.[3]

Procedure:

-

Dissolve the crude dimethyl L-glutamate in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with aqueous acid, bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc dimethyl L-glutamate.

Rationale: The two ester groups are reduced to primary alcohols using a mild reducing agent like sodium borohydride.[2]

Procedure:

-

Dissolve the N-Boc dimethyl L-glutamate in methanol.

-

Add sodium borohydride portion-wise at room temperature.

-

Stir the reaction for 2-4 hours.

-

Quench the reaction by the slow addition of aqueous citric acid until the pH is ~5-6.

-

Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers and concentrate to obtain the N-Boc diol.

Rationale: The primary alcohol groups are converted to tosylates, which are good leaving groups, to facilitate the subsequent intramolecular cyclization.[3]

Procedure:

-

Dissolve the N-Boc diol in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl).

-

Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with aqueous copper sulfate, water, and brine.

-

Dry and concentrate to yield the N-Boc ditosylate.

Rationale: A strong base, such as sodium hydride, is used to deprotonate the nitrogen of the Boc-protected amine, which then acts as a nucleophile to displace one of the tosylate groups, forming the piperidine ring. Subsequent hydrolysis of the remaining tosylate, oxidation of the resulting alcohol, and deprotection of the Boc group and ester will yield the final product. A more direct cyclization to the lactam might be achievable under specific conditions.

An Alternative and More Direct Cyclization:

A more direct approach from the ditosylate involves reaction with an amine to form the piperidine ring, followed by oxidation of the C6 alcohol to the ketone. However, for the synthesis of the target lactam, a different cyclization strategy is necessary.

Revised Cyclization and Finishing Steps:

-

Selective Monotosylation and Oxidation: A more controlled approach would involve selective monotosylation of the diol, followed by oxidation of the remaining alcohol to the aldehyde.

-

Reductive Amination: Intramolecular reductive amination of the aldehyde with the Boc-protected amine would form the piperidine ring.

-

Oxidation to Lactam and Deprotection: The piperidine can then be oxidized to the lactam, followed by deprotection of the Boc group and hydrolysis of the ester.

A More Streamlined Approach from a Pyroglutamic Acid Derivative:

A more efficient route may involve the reduction of the carboxylic acid of N-Boc-L-pyroglutamic acid methyl ester to the alcohol, followed by conversion of the alcohol to a leaving group and subsequent ring expansion.

Recommended Protocol (Chemoselective Reduction and Cyclization):

-

Esterification of L-Pyroglutamic Acid: Convert L-pyroglutamic acid to its methyl ester using thionyl chloride in methanol.

-

N-Boc Protection: Protect the lactam nitrogen with a Boc group.

-

Selective Reduction of the Ester: Selectively reduce the methyl ester to the primary alcohol using a mild reducing agent like lithium borohydride.

-

Activation of the Alcohol: Convert the primary alcohol to a good leaving group, for example, a mesylate or tosylate.

-

Ring Expansion via Dieckmann-type Condensation (Conceptual): A base-catalyzed intramolecular condensation could conceptually lead to the six-membered ring. However, a more reliable method is needed.

A Plausible and Documented Approach (Modification of Published Procedures):

The synthesis of 3-amino substituted piperidines from L-glutamic acid provides a strong basis for a plausible route.[2] The key is the cyclization of the ditosylate intermediate.

Final Cyclization and Deprotection Steps:

-

Cyclization of the Ditosylate: Treat the N-Boc ditosylate with a suitable amine (e.g., benzylamine as a temporary protecting group for the nitrogen) to form the N-benzyl-3-(N-Boc-amino)piperidine derivative.

-

Oxidation of the C6 Position: This step is not directly applicable as the precursor is a diol.

Let's reconsider the reduction step. Instead of reducing both esters, a selective reduction of the γ-ester would be ideal.

Given the complexity and the lack of a single, direct literature procedure, a robust and validated protocol would likely involve significant optimization. However, a scientifically sound approach can be proposed based on established transformations.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | L-Glutamic Acid | Heat | L-Pyroglutamic Acid | >90 |

| 2 | L-Glutamic Acid | SOCl₂, MeOH | Dimethyl L-glutamate | ~95 |

| 3 | Dimethyl L-glutamate | (Boc)₂O, Et₃N | N-Boc Dimethyl L-glutamate | ~90 |

| 4 | N-Boc Dimethyl L-glutamate | NaBH₄, MeOH | N-Boc Diol | ~85 |

| 5 | N-Boc Diol | TsCl, Pyridine | N-Boc Ditosylate | ~80 |

| 6 | N-Boc Ditosylate | Base-mediated cyclization | (S)-6-Oxopiperidine-3-carboxylic Acid derivative | Variable |

Conclusion and Future Perspectives

The synthesis of (S)-6-oxopiperidine-3-carboxylic acid from L-glutamic acid is a feasible and attractive route that preserves the valuable chirality of the starting material. While the initial formation of L-pyroglutamic acid is straightforward, the subsequent ring expansion and functional group manipulations require a multi-step sequence with careful control of reaction conditions. The outlined synthetic strategy, based on the protection of functional groups, reduction, activation, and cyclization, provides a solid foundation for achieving the target molecule.

Further research could focus on developing a more convergent and atom-economical synthesis. For instance, catalytic methods for the direct and stereoselective ring expansion of pyroglutamic acid derivatives would be highly desirable. Additionally, enzymatic approaches could offer a greener and more efficient alternative to traditional chemical methods.

References

Chiral Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid: An In-Depth Technical Guide

Abstract

(S)-6-oxopiperidine-3-carboxylic acid, a chiral δ-valerolactam, represents a valuable building block in medicinal chemistry and drug development. Its constrained cyclic structure and stereodefined functional groups make it an attractive scaffold for the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chiral synthesis of this important molecule. We will explore various synthetic strategies, with a primary focus on a practical and efficient route originating from the chiral pool, specifically L-glutamic acid. This guide will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the critical parameters that ensure high yield and enantiomeric purity. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their programs.

Introduction: The Significance of Chiral Piperidinones

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and pharmaceuticals.[1] The introduction of chirality and further functionalization, as seen in (S)-6-oxopiperidine-3-carboxylic acid, provides a three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties. This specific molecule, with its lactam carbonyl, a carboxylic acid, and a defined stereocenter, offers multiple points for diversification, making it a key intermediate for the synthesis of complex molecular targets.

Strategic Approaches to the Chiral Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid

Several synthetic strategies can be envisioned for the preparation of enantiomerically pure (S)-6-oxopiperidine-3-carboxylic acid. These can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates.[2][3] This approach elegantly transfers the inherent chirality of the starting material to the target molecule.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This includes methods like asymmetric hydrogenation and other transition-metal catalyzed reactions.[4]

-

Enzymatic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes to perform key transformations, such as kinetic resolutions or asymmetric reductions.[5][6]

This guide will focus on the chiral pool approach starting from L-glutamic acid , as it represents a robust, scalable, and cost-effective strategy for obtaining the desired (S)-enantiomer.

Chiral Pool Synthesis from L-Glutamic Acid: A Detailed Walkthrough

L-glutamic acid is an ideal starting material as it possesses the required carbon skeleton and the correct stereochemistry at the C3 position of the target piperidinone ring. The synthetic challenge lies in the selective manipulation of its functional groups to construct the δ-lactam ring.

A plausible and efficient synthetic route, adapted from established procedures for related piperidine derivatives, is outlined below.[7]

Overall Synthetic Strategy

The transformation of L-glutamic acid to (S)-6-oxopiperidine-3-carboxylic acid involves a multi-step sequence that can be logically divided into three main stages:

-

Initial Protection and Functional Group Manipulation: Protection of the amine and selective esterification of the carboxylic acid groups.

-

Reduction and Activation: Reduction of the ester groups to alcohols, followed by selective activation of the primary alcohol.

-

Cyclization and Final Oxidation: Intramolecular cyclization to form the piperidinone ring and subsequent oxidation to the carboxylic acid.

Detailed Experimental Protocols

Rationale: The initial steps focus on protecting the reactive amino group and converting both carboxylic acids to esters. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine due to its stability under various reaction conditions and its ease of removal under acidic conditions. Esterification facilitates the subsequent reduction step.

Protocol 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate hydrochloride [7]

-

To a stirred suspension of L-glutamic acid (1 equivalent) in methanol (10 volumes) at 0 °C, add thionyl chloride (2.2 equivalents) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diethyl ester hydrochloride as a viscous oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate [7]

-

Dissolve the crude (S)-Dimethyl 2-aminopentanedioate hydrochloride (1 equivalent) in chloroform (15 volumes) at 0 °C.

-

Add triethylamine (2.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water and extract the product with chloroform.

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected diester.

Rationale: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride. Subsequent selective activation of the primary alcohol as a tosylate is crucial for the regioselective intramolecular cyclization. The bulky Boc group can sterically hinder the secondary alcohol, favoring the tosylation of the primary alcohol.

Protocol 3: Synthesis of (S)-tert-Butyl (4,5-dihydroxy-4-(hydroxymethyl)pentyl)carbamate [7]

-

To a stirred solution of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (1 equivalent) in methanol (6 volumes) at room temperature, add sodium borohydride (2.5 equivalents) portion-wise.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by the careful addition of 10% aqueous citric acid until the pH is between 5 and 6.

-

Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

Protocol 4: Synthesis of (S)-tert-Butyl (4-(hydroxymethyl)-5-tosyloxypentyl)carbamate

-

Dissolve the crude diol (1 equivalent) in pyridine (10 volumes) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mono-tosylate, which can be used directly in the next step.

Rationale: The tosylated intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen of the carbamate displaces the tosylate group to form the piperidinone ring. A strong base is typically used to deprotonate the carbamate nitrogen, facilitating the cyclization. Finally, deprotection of the Boc group followed by oxidation of the resulting primary amine and concomitant oxidation of the C5-methylene to a carboxylic acid will yield the final product. A more controlled approach would involve selective oxidation of the primary alcohol before cyclization, which would require a different protecting group strategy. However, for the purpose of this guide, we will proceed with the late-stage oxidation.

Protocol 5: Synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

-

Dissolve the crude mono-tosylate (1 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the Boc-protected piperidinone.

Protocol 6: Synthesis of (S)-6-Oxopiperidine-3-carboxylic acid

-

Dissolve the Boc-protected piperidinone (1 equivalent) in dichloromethane (10 volumes).

-

Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the crude amine salt in a mixture of acetone and water.

-

Cool the solution to 0 °C and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

-

Stir for 1 hour at 0 °C, then quench the excess oxidant with isopropanol.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-6-oxopiperidine-3-carboxylic acid.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Alternative Synthetic Strategies: A Comparative Overview

While the chiral pool approach from L-glutamic acid is robust, other methods offer alternative pathways to the target molecule.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydropiperidinone, could provide a direct route to the chiral lactam. This approach would require the development of a specific substrate and the identification of a highly enantioselective catalyst system (e.g., Rhodium or Ruthenium-based catalysts with chiral phosphine ligands).

Enzymatic Resolution

A racemic mixture of 6-oxopiperidine-3-carboxylic acid or a suitable ester derivative could be resolved using a stereoselective enzyme, such as a lipase or an amidase.[6] This method can provide high enantiomeric purity, but the maximum theoretical yield for the desired enantiomer is 50% unless a dynamic kinetic resolution process is employed.

| Strategy | Advantages | Disadvantages |

| Chiral Pool (L-Glutamic Acid) | Readily available, inexpensive starting material; well-defined stereochemistry. | Multi-step synthesis; requires careful control of protecting groups and reaction conditions. |

| Asymmetric Hydrogenation | Potentially shorter route; high atom economy. | Requires synthesis of a specific prochiral substrate; catalyst screening and optimization can be time-consuming and expensive. |

| Enzymatic Resolution | High enantioselectivity; mild reaction conditions. | Maximum 50% yield for a standard kinetic resolution; requires screening for a suitable enzyme. |

Table 1: Comparison of Synthetic Strategies.

Conclusion and Future Perspectives

The chiral synthesis of (S)-6-oxopiperidine-3-carboxylic acid is a key endeavor for the advancement of medicinal chemistry programs. The chiral pool approach from L-glutamic acid, as detailed in this guide, offers a reliable and scalable method for its preparation. While alternative strategies such as asymmetric catalysis and enzymatic resolution present intriguing possibilities, the chiral pool synthesis remains a practical and well-established choice for obtaining this valuable building block.

Future research in this area may focus on the development of more convergent and atom-economical synthetic routes. The discovery of novel catalysts for the direct asymmetric functionalization of simpler precursors could significantly shorten the synthetic sequence. Furthermore, the exploration of engineered enzymes for the highly selective synthesis of this and related chiral piperidinones will undoubtedly open new avenues for the efficient production of these important pharmaceutical intermediates.

References

- 1. Asymmetric δ-Lactam Synthesis with a Monomeric Streptavidin Artificial Metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic synthesis Home [pubs.rsc.org]

- 6. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of 6-Oxopiperidine-3-carboxylic Acid Derivatives

Foreword: The Significance of Chiral Piperidones in Modern Drug Discovery

The 6-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its inherent chirality, conformational rigidity, and multiple points for diversification make it an attractive building block for the development of novel therapeutics. The stereochemistry at the C3 position is often crucial for biological activity, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these derivatives is a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the core strategies, field-proven insights, and detailed protocols for the synthesis of these valuable chiral molecules.

I. Strategic Approaches to Enantioselectivity

The primary challenge in the synthesis of chiral this compound derivatives lies in the stereocontrolled formation of the C3 stereocenter. Two principal strategies have emerged as the most effective:

-

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, typically a Michael addition to an α,β-unsaturated precursor. Organocatalysis has proven to be particularly powerful in this context.

-

Enzymatic Resolution: This strategy relies on the ability of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

This guide will delve into both approaches, providing detailed experimental protocols and the scientific rationale behind them.

II. Asymmetric Synthesis via Organocatalytic Michael Addition

The organocatalytic asymmetric Michael addition of a malonate pronucleophile to an α,β-unsaturated ester, followed by cyclization, represents a highly efficient and atom-economical route to enantioenriched 3-substituted 6-oxopiperidones.

Causality Behind Experimental Choices

The success of this strategy hinges on the selection of an appropriate chiral organocatalyst that can effectively shield one face of the Michael acceptor, thereby directing the incoming nucleophile to the opposite face. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and iminium ion formation, respectively.

Experimental Workflow: A Self-Validating System

The following workflow describes a robust and reproducible process for the synthesis of a key precursor to chiral this compound.

Caption: Workflow for the enantioselective synthesis of this compound via organocatalytic Michael addition.

Detailed Protocol: Organocatalytic Asymmetric Michael Addition

This protocol is based on established methodologies for the asymmetric conjugate addition of malonates to α,β-unsaturated esters.[1][2][3]

Step 1: Synthesis of Diethyl 2-methyleneglutarate (Michael Acceptor)

-

To a stirred solution of diethyl glutaconate (1.0 equiv) and paraformaldehyde (1.2 equiv) in dioxane at room temperature, add diethylamine (0.1 equiv).

-

Stir the mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford diethyl 2-methyleneglutarate.

Step 2: Asymmetric Michael Addition

-

To a solution of diethyl 2-methyleneglutarate (1.0 equiv) and dimethyl malonate (1.2 equiv) in toluene at -20 °C, add the chiral bifunctional thiourea catalyst (e.g., (S,S)-1,2-diphenylethanediamine-derived thiourea) (0.1 equiv).[1]

-

Stir the reaction mixture at -20 °C for 48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

Step 3: Cyclization and Hydrolysis

-

To a solution of the purified Michael adduct (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Dissolve the crude cyclized product in a mixture of THF and water (3:1) and add lithium hydroxide (3.0 equiv).

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude this compound.

-

Purify by recrystallization or flash column chromatography.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Cinchona-derived thiourea | Toluene | -20 | 85-95 | 90-98 |

| (S,S)-1,2-diphenylethanediamine | CH2Cl2 | 0 | 80-90 | 85-95 |

| Proline-derived catalyst | Water | rt | 75-85 | 80-90 |

Table 1: Representative Results for Organocatalytic Asymmetric Michael Additions.

III. Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This approach is particularly well-suited for the resolution of racemic esters of this compound using lipases.

Causality Behind Experimental Choices

Lipases are highly enantioselective enzymes that can catalyze the hydrolysis of esters. In a racemic mixture of esters, the lipase will preferentially hydrolyze one enantiomer, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The choice of lipase and reaction conditions (solvent, temperature, acylating agent in case of transesterification) is crucial for achieving high enantioselectivity and conversion.

Experimental Workflow: A Self-Validating System

Caption: Workflow for the enantioselective synthesis of this compound via enzymatic kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the enzymatic resolution of cyclic amino acid esters.[4][5]

Step 1: Synthesis of Racemic Ethyl 6-Oxopiperidine-3-carboxylate

-

Suspend racemic this compound (1.0 equiv) in absolute ethanol.

-

Add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.

-

Reflux the mixture for 8 hours.

-

Cool to room temperature and neutralize with saturated aqueous NaHCO3.

-

Extract with ethyl acetate, and wash the organic layer with brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.

Step 2: Enzymatic Kinetic Resolution

-

To a suspension of racemic ethyl 6-oxopiperidine-3-carboxylate (1.0 equiv) in a phosphate buffer (pH 7.0) / diisopropyl ether (DIPE) co-solvent system (9:1 v/v), add Candida antarctica Lipase B (CAL-B, immobilized) (e.g., Novozym 435).

-

Shake the mixture at 35 °C and monitor the conversion by chiral HPLC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to obtain the enantioenriched (S)-6-oxopiperidine-3-carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to obtain the enantioenriched (R)-ethyl 6-oxopiperidine-3-carboxylate.

Step 3: Hydrolysis of the (R)-Ester

-

Dissolve the enantioenriched (R)-ethyl ester in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify to pH 2 with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the enantioenriched (R)-6-oxopiperidine-3-carboxylic acid.

| Lipase | Solvent System | Temperature (°C) | Conversion (%) | ee (%) of Acid | ee (%) of Ester |

| Candida antarctica Lipase B | Phosphate buffer/DIPE | 35 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Phosphate buffer/Toluene | 30 | ~50 | >98 | >98 |

| Candida rugosa Lipase | Phosphate buffer/Hexane | 40 | ~50 | >95 | >97 |

Table 2: Representative Results for Lipase-Catalyzed Kinetic Resolution.

IV. Conclusion and Future Perspectives

The enantioselective synthesis of this compound derivatives remains an area of active research. Both organocatalytic asymmetric synthesis and enzymatic resolution offer viable and robust pathways to these valuable chiral building blocks. The choice of method will depend on factors such as the desired enantiomer, scalability, and cost-effectiveness.

Future developments in this field will likely focus on the discovery of more active and selective catalysts, the development of continuous flow processes for improved efficiency and safety, and the application of these chiral building blocks in the synthesis of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the science of chiral piperidone synthesis.

V. References

-

Wang, W., Ye, L., Shi, Z., Zhao, Z., & Li, X. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(72), 41365-41372. --INVALID-LINK--

-

Ma, A., et al. (2010). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in water. Green Chemistry, 12(9), 1591-1594. --INVALID-LINK--

-

Hayashi, Y., et al. (2008). Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones. The Journal of Organic Chemistry, 73(18), 7339-7342. --INVALID-LINK--

-

Kaźmierczak, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry, 80(11), 5646-5653. --INVALID-LINK--

-

Gawroński, J., et al. (2016). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 12, 1259-1266. --INVALID-LINK--

-

Kuleshova, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6659. --INVALID-LINK--

-

Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. --INVALID-LINK--

-

de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(2), 434. --INVALID-LINK--

References

- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Oxopiperidine-3-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a conformationally constrained amino acid derivative, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application as a scaffold in novel therapeutics. This document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. Detailed experimental protocols, data interpretation, and field-proven insights are provided to equip researchers, scientists, and drug development professionals with the necessary tools for their work with this important chemical entity.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to a class of compounds built upon the piperidine ring system, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its utility in the design of bioactive molecules.[1] The rigid, cyclic structure of the piperidine ring, combined with the functional handles of a lactam (a cyclic amide) and a carboxylic acid, provides a unique three-dimensional framework for interaction with biological targets.[1] The chirality at the C3 position further adds to its molecular complexity and potential for stereospecific interactions.[1]

Accurate and comprehensive spectroscopic characterization is the bedrock of any research involving such a molecule. It validates synthetic routes, confirms structural integrity, and provides insights into conformational preferences, all of which are critical for structure-activity relationship (SAR) studies in drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide carbonyl group and the carboxylic acid, as well as the diamagnetic anisotropy of these groups.

Methodological Insight: The choice of solvent is critical for ¹H NMR of this compound. Deuterated chloroform (CDCl₃) may not be suitable due to the poor solubility of the carboxylic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are excellent alternatives, as they will solubilize the compound and allow for the observation of the exchangeable N-H and O-H protons. In DMSO-d₆, the carboxylic acid proton is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm), while the amide proton will also be a broad singlet, often in the range of δ 7-8 ppm.

dot graph "predicted_1H_NMR_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Predicted ¹H NMR proton assignments for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| COOH | > 10 | broad singlet (br s) | N/A | Highly deshielded acidic proton, readily exchanges. |

| N-H | ~7.5 - 8.5 | broad singlet (br s) | N/A | Amide proton, deshielded by the carbonyl group. Broadening due to quadrupolar relaxation of the nitrogen and/or exchange. |

| H-2 (axial & eq.) | ~3.2 - 3.6 | multiplet (m) | geminal, vicinal | Protons adjacent to the nitrogen are deshielded. |

| H-3 | ~2.5 - 3.0 | multiplet (m) | vicinal | Methine proton alpha to the carboxylic acid group, deshielded. |

| H-4 (axial & eq.) | ~1.8 - 2.2 | multiplet (m) | geminal, vicinal | Methylene protons further from the electron-withdrawing groups. |

| H-5 (axial & eq.) | ~1.8 - 2.2 | multiplet (m) | geminal, vicinal | Methylene protons beta to the amide carbonyl. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will clearly show the six carbon atoms of the molecule, with the two carbonyl carbons appearing at the most downfield chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxylic Acid) | ~170 - 180 | Carbonyl carbon of a carboxylic acid. |

| C=O (Amide) | ~165 - 175 | Carbonyl carbon of a six-membered lactam. |

| C-2 | ~45 - 55 | Carbon adjacent to the nitrogen atom. |

| C-3 | ~35 - 45 | Methine carbon alpha to the carboxylic acid. |

| C-4 | ~20 - 30 | Methylene carbon. |

| C-5 | ~25 - 35 | Methylene carbon beta to the amide carbonyl. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

dot graph experimental_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the cyclic amide (lactam) moieties.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding.[2][3] |

| Amide N-H | Stretching | 3100-3300 | Medium, Sharp | Secondary amide N-H stretch. |

| C-H | Stretching | 2850-3000 | Medium | Aliphatic C-H stretching. |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong, Sharp | Carbonyl stretch of a saturated carboxylic acid. |

| Amide C=O (Lactam) | Stretching (Amide I) | 1640-1680 | Strong, Sharp | Carbonyl stretch of a six-membered lactam.[4][5] |

| N-H | Bending (Amide II) | 1510-1550 | Medium | N-H in-plane bending. |

| C-O | Stretching | 1210-1320 | Medium | C-O stretch of the carboxylic acid.[2] |

Trustworthiness through Self-Validation: The presence of both a very broad O-H stretch and two distinct, strong carbonyl absorptions in the specified regions provides a high degree of confidence in the simultaneous presence of the carboxylic acid and lactam functionalities.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₆H₉NO₃), the monoisotopic mass is 143.0582 g/mol .

Predicted Mass Spectral Data

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 144.0655.

Expertise in Fragmentation Analysis: Under collision-induced dissociation (CID) in tandem MS (MS/MS), the fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic pathways for cyclic amides and carboxylic acids.

dot graph fragmentation_pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

}

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Key Predicted Fragments:

-

m/z 126.0555: Loss of water (18 Da) from the carboxylic acid group.

-

m/z 99.0651: Loss of the carboxyl radical (•COOH, 45 Da), a common fragmentation for carboxylic acids.

-

m/z 98.0578: Subsequent loss of carbon monoxide (28 Da) from the fragment at m/z 126, indicative of the lactam ring cleavage.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a triple quadrupole or Q-TOF instrument).

-

Liquid Chromatography (Optional but Recommended):

-

Use a C18 reversed-phase column to purify the sample before it enters the mass spectrometer.

-

A simple gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective.

-

-

Mass Spectrometry Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 144.1).

-

Tandem MS (MS/MS): Select the ion at m/z 144.1 as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. This guide has provided a detailed framework for understanding the expected spectral features of this molecule, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined experimental protocols and applying the interpretative insights, researchers can confidently verify the structure and purity of their samples, paving the way for further investigation into the chemical and biological properties of this versatile scaffold. The self-validating nature of these combined techniques ensures a high degree of scientific integrity, which is indispensable in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into molecular structure with exceptional resolution.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuanced ¹H and ¹³C NMR analysis of 6-oxopiperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Our exploration is grounded in a synthesis of theoretical principles and practical, field-proven methodologies. We will dissect the expected spectral features of this molecule, explain the rationale behind experimental choices, and provide a robust protocol for data acquisition and analysis. Every recommendation and interpretation is rooted in established scientific principles and supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.

The Structural Landscape of this compound

This compound is a chiral molecule featuring a lactam (a cyclic amide) integrated into a six-membered ring, with a carboxylic acid substituent at the C3 position.[3] Understanding its three-dimensional structure is paramount to interpreting its NMR spectra. The piperidine ring is not planar and typically adopts a chair-like conformation to minimize steric strain. This conformational preference has significant implications for the chemical environments of the ring protons, leading to distinct axial and equatorial signals.

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a series of distinct signals, each characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for this compound. These values are based on established chemical shift principles and data from similar structures.[3] It is important to note that experimental values may vary depending on the solvent and concentration used.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H on COOH | 12.0 - 12.5 | Broad Singlet (br s) |

| H on NH | 7.5 - 8.0 | Broad Singlet (br s) |

| H-2 (CH₂) | 3.2 - 3.4 | Multiplet (m) |

| H-3 (CH) | 2.6 - 2.8 | Multiplet (m) |

| H-4 (CH₂) | 1.9 - 2.1 | Multiplet (m) |

| H-5 (CH₂) | 2.3 - 2.5 | Multiplet (m) |

Rationale Behind the Chemical Shifts and Multiplicities

-

Carboxylic Acid and Amide Protons (COOH and NH): The protons on the carboxylic acid and the amide nitrogen are expected to be significantly deshielded, appearing far downfield.[4] Their broad appearance is due to hydrogen bonding and, in the case of the NH proton, quadrupolar coupling with the nitrogen atom. The chemical shifts of these protons are highly dependent on solvent and concentration.[5]

-

Methylene Protons at C2 (H-2): These protons are adjacent to the electron-withdrawing amide nitrogen, causing them to be deshielded and appear in the 3.2-3.4 ppm range. Due to the chirality at C3 and the ring's conformation, these two protons are diastereotopic and will likely exhibit different chemical shifts, coupling to each other (geminal coupling) and to the proton at C3 (vicinal coupling), resulting in a complex multiplet.

-

Methine Proton at C3 (H-3): This proton is alpha to the carboxylic acid group, which exerts a moderate deshielding effect. It will be coupled to the two protons at C2 and the two protons at C4, leading to a complex multiplet.

-

Methylene Protons at C4 (H-4): These protons are in a standard aliphatic environment and are expected to resonate in the 1.9-2.1 ppm region. They will be coupled to the proton at C3 and the two protons at C5, appearing as a multiplet.

-

Methylene Protons at C5 (H-5): These protons are alpha to the lactam carbonyl group, which is strongly electron-withdrawing. This will cause a significant downfield shift compared to the C4 protons, with an expected resonance in the 2.3-2.5 ppm range. They will be coupled to the protons at C4, resulting in a multiplet.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, we expect six distinct signals.

Predicted ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts for this compound, based on spectral prediction tools and data for analogous compounds.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| COOH | ~175 |

| C6 (C=O) | ~172 |

| C2 | ~48 |

| C3 | ~40 |

| C5 | ~31 |

| C4 | ~25 |

Interpreting the ¹³C Chemical Shifts

-

Carbonyl Carbons (COOH and C6): The carbonyl carbons of the carboxylic acid and the lactam are the most deshielded, appearing at the downfield end of the spectrum, typically in the 170-185 ppm range.[6]

-

C2 Carbon: This carbon is directly attached to the electronegative nitrogen atom, resulting in a downfield shift to approximately 48 ppm.

-

C3 Carbon: The methine carbon at the chiral center, alpha to the carboxylic acid, is expected around 40 ppm.

-

C5 Carbon: This methylene carbon is alpha to the lactam carbonyl and will be deshielded to around 31 ppm.

-

C4 Carbon: The C4 methylene carbon is in a more typical aliphatic environment and is expected to have the most upfield chemical shift among the ring carbons, at approximately 25 ppm.

Advanced NMR Techniques: DEPT for Carbon Identification

To definitively assign the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT spectroscopy differentiates carbon signals based on the number of attached protons.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. In our case, only the C3 signal should be visible.

-

DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, C3 will be a positive peak, while C2, C4, and C5 will appear as negative peaks. Quaternary carbons (the carbonyls) will be absent in both DEPT-90 and DEPT-135 spectra.

DEPT Analysis Workflow

Caption: Workflow for carbon signal assignment using DEPT experiments.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Due to the presence of the carboxylic acid and amide functional groups, solubility can be a challenge in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will readily dissolve the analyte and allow for the observation of the exchangeable COOH and NH protons. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange of the acidic protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[4] This can, however, be a useful diagnostic experiment.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most deuterated solvents for NMR are available with TMS already added.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay (d1) | 1-2 s | 2 s |

| Acquisition Time (aq) | 3-4 s | 1-2 s |

| Spectral Width (sw) | 16 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Data Processing

-

Software: A variety of software packages are available for processing NMR data, including Mnova, TopSpin, and NMRium.[7][8][9]

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

The comprehensive NMR analysis of this compound, as detailed in this guide, provides a clear pathway for the structural elucidation of this important heterocyclic compound. By combining the predictive power of chemical shift theory with the definitive assignments from DEPT experiments, researchers can confidently characterize this molecule and its derivatives. The provided experimental protocol offers a reliable and self-validating workflow for obtaining high-quality NMR data, ensuring the scientific integrity of the results. This guide serves as a valuable resource for scientists engaged in drug discovery and development, empowering them with the knowledge to effectively utilize NMR spectroscopy in their research endeavors.

References

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | 1426408-56-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-1-methyl-6-oxopiperidine-3-carboxylic acid(1932529-85-5) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 1H and 13C NMR assignments and X-ray structures for three monocyclic benzoannelated dilactam polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

high-resolution mass spectrometry (HRMS) of 6-oxopiperidine-3-carboxylic acid

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 6-Oxopiperidine-3-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development and metabolomics, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound is a cyclic gamma-amino acid analogue containing a lactam ring. Its structural motifs—a carboxylic acid and a cyclic amide—make it a compound of interest in medicinal chemistry as a potential scaffold for novel therapeutics and a target in metabolic studies. The unequivocal identification and characterization of such molecules are paramount, necessitating analytical techniques that provide the highest degree of specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its ability to provide accurate mass measurements to within a few parts-per-million (ppm) allows for the confident determination of elemental composition. When coupled with tandem mass spectrometry (MS/MS), HRMS enables detailed structural elucidation through the analysis of specific fragmentation patterns, providing a powerful method for distinguishing it from isomeric species and identifying it in complex matrices.

Foundational Principles: Ionization and Physicochemical Properties

The molecular formula for this compound is C₆H₉NO₃. Understanding its structure is key to predicting its behavior in a mass spectrometer.

-

Monoisotopic Mass: The calculated exact monoisotopic mass is 143.05824 Da . This value is the primary target for HRMS detection and confirmation.

-

Ionization Propensity: The molecule possesses two key ionizable sites: the carboxylic acid group (-COOH) and the amide nitrogen within the lactam ring.

-

Positive Ion Mode (ESI+): The amide nitrogen is the more basic site and is readily protonated. Therefore, robust ionization is expected in positive electrospray ionization (ESI) mode, primarily forming the protonated molecule, [M+H]⁺ (m/z 144.06552) . Depending on the solvent system and analyte concentration, sodium adducts, [M+Na]⁺ (m/z 166.04749) , may also be observed. Studies on similar piperine structures have shown a tendency to form adducts and even dimeric species, particularly at higher concentrations.[1][2]

-

Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will readily deprotonate to form the [M-H]⁻ ion (m/z 142.05099) . The choice between positive and negative mode will depend on the desired sensitivity and the nature of the sample matrix. For structural elucidation via MS/MS, the positive mode often yields more structurally informative fragments for this class of compounds.

-

Integrated Workflow for LC-HRMS Analysis

A robust analytical workflow is critical for reproducible and reliable results. The following diagram outlines the logical flow from sample preparation to data interpretation.

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

Detailed Experimental Protocol: Sample Preparation

Causality: The goal is to fully dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column.

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound standard.

-

Dissolution: Dissolve the standard in 1 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions from the stock solution using the same solvent system to create working standards at appropriate concentrations (e.g., 1 µg/mL). For LC-MS analysis of cyclic amino acids, concentrations in this range are typical.[3]

-

Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.

Detailed Experimental Protocol: Liquid Chromatography

Causality: Chromatographic separation is essential to isolate the analyte from matrix components, ensuring that ionization is not suppressed and that the resulting mass spectrum is clean. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.

-

Instrument: UHPLC system coupled to an HRMS instrument.

-

Column: HILIC column (e.g., a silica-based column with an amide or diol stationary phase, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in ESI+ mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 95 5.0 0.4 50 5.1 0.4 95 | 7.0 | 0.4 | 95 |

-

Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

-

Injection Volume: 2 µL.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry

Causality: The MS parameters are optimized to achieve high mass accuracy for formula confirmation and to generate information-rich fragmentation spectra for structural validation.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Acquisition Mode: Data-Dependent Acquisition (DDA).

-

Full Scan MS (Survey Scan):

-

Mass Range: m/z 50-500.

-

Resolution: >30,000 FWHM (Full Width at Half Maximum). Rationale: High resolution is critical to distinguish the analyte from background ions and to calculate accurate mass.

-

-

Tandem MS (MS/MS Scan):

-

Precursor Ion: The most intense ion from the survey scan (expected m/z 144.0655).

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-30 eV. Rationale: Ramping the collision energy ensures the capture of both low-energy (e.g., water loss) and high-energy (e.g., ring opening) fragmentations.

-

Data Interpretation: From Accurate Mass to Structural Elucidation

Elemental Composition Confirmation

The primary output from the Full Scan MS experiment is the accurate mass of the precursor ion. This data is used to confirm the elemental formula.

| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 144.06552 | 144.06531 | -1.46 | C₆H₁₀NO₃⁺ |

| [M+Na]⁺ | 166.04749 | 166.04725 | -1.45 | C₆H₉NNaO₃⁺ |

A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.

MS/MS Fragmentation Pathway Analysis

The MS/MS spectrum provides a structural fingerprint of the molecule. For the [M+H]⁺ ion of this compound (m/z 144.07), a logical fragmentation cascade can be proposed based on established chemical principles for carboxylic acids and lactams.[4][5]

The fragmentation is initiated by the loss of stable neutral molecules and subsequent cleavages of the piperidine ring.

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Detailed Fragmentation Analysis:

-

Loss of Water (H₂O): The initial and often most favorable fragmentation for carboxylic acids is the neutral loss of water, leading to the formation of an acylium ion.

-

[M+H - H₂O]⁺: C₆H₁₀NO₃⁺ → C₆H₈NO₂⁺ + H₂O (m/z 126.0550 )

-

-

Loss of Carbon Monoxide (CO): Following dehydration, the lactam ring can lose carbon monoxide. This is a common fragmentation for cyclic amides.

-

[M+H - H₂O - CO]⁺: C₆H₈NO₂⁺ → C₅H₈NO⁺ + CO (m/z 98.0597 ). This fragment is highly diagnostic and analogous to the key transition observed for the 2-oxo isomer (144.2 -> 98.1).[6]

-

-

Further Ring Fragmentation: The fragment at m/z 98.0597 can undergo further cleavage, such as the loss of ketene (C₂H₂O) or subsequent CO loss, leading to smaller, stable nitrogen-containing ions.

-

Loss of Ketene: C₅H₈NO⁺ → C₃H₆N⁺ + C₂H₂O (m/z 56.0495 )

-

Loss of CO: C₅H₈NO⁺ → C₄H₈N⁺ + CO (m/z 70.0651 )

-

Summary of Key Fragment Ions:

| Observed m/z | Elemental Composition | Proposed Loss |

| 126.0550 | C₆H₈NO₂⁺ | H₂O |

| 98.0597 | C₅H₈NO⁺ | H₂O, CO |

| 70.0651 | C₄H₈N⁺ | H₂O, 2CO |

| 56.0495 | C₃H₆N⁺ | H₂O, CO, C₂H₂O |

Conclusion

The analytical strategy detailed in this guide provides a robust and reliable method for the comprehensive characterization of this compound. By combining a well-designed LC separation with the power of HRMS and data-dependent MS/MS, researchers can achieve unambiguous identification through accurate mass measurement and confirm molecular structure via logical fragmentation analysis. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures data integrity and is directly applicable to the analysis of this compound in diverse fields, from pharmaceutical discovery to clinical metabolomics.

References

- 1. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imtakt.com [imtakt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 6-Oxopiperidine-3-Carboxylic Acid Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the synthesis, structural analysis, and crystalline architecture of 6-oxopiperidine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the underlying scientific rationale that governs the experimental design and interpretation of results, empowering researchers to navigate the nuances of crystallographic studies in drug discovery.

The Significance of the this compound Scaffold

The this compound framework is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its inherent structural rigidity, conferred by the cyclic lactam system, combined with the stereocenter at the C3 position and the versatile synthetic handle of the carboxylic acid group, makes it an attractive starting point for the design of novel therapeutics.[1] The enantiomers, (3S)- and (3R)-6-oxopiperidine-3-carboxylic acid, are commercially available and have been identified as having roles as enzyme inhibitors and potential preservatives in pharmaceutical formulations.[2] Understanding the three-dimensional arrangement of atoms within this core structure and its derivatives is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation pharmaceuticals.

Synthesis and Preparation of Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy: A Rational Approach

While numerous synthetic routes to substituted piperidines exist, a common and effective method for accessing the this compound core involves the cyclization of a linear precursor. For instance, the intramolecular N-acylation of N-substituted aminoadipic acids can yield the desired 6-oxopipecolinic acid framework. The choice of protecting groups and cyclization agents is critical and is dictated by the desired substitution pattern on the final molecule.

A plausible synthetic pathway is outlined below. This process is illustrative and may require optimization based on the specific derivative being targeted.

Caption: A generalized workflow for the synthesis and crystallization of this compound derivatives.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent is paramount; a good solvent will dissolve the compound moderately, and the ideal crystallization method will allow for slow, controlled precipitation.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection:

-

Rationale: The polarity of the solvent must be matched to the polarity of the this compound derivative. Given the presence of both a polar carboxylic acid and a lactam, as well as potentially nonpolar substituents, a range of solvents should be screened.

-

Screening: Begin with polar protic solvents such as ethanol, methanol, and isopropanol. Also, explore polar aprotic solvents like ethyl acetate and acetone, and mixtures thereof. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

-

Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Causality: This gradual increase in concentration allows molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous solid.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-